molecular formula C13H18O B14528173 2-Methyl-2-phenylcyclohexan-1-ol CAS No. 62559-33-5

2-Methyl-2-phenylcyclohexan-1-ol

Cat. No.: B14528173
CAS No.: 62559-33-5
M. Wt: 190.28 g/mol
InChI Key: PCDLHNRNEXVNQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-2-phenylcyclohexan-1-ol is an organic compound that belongs to the class of alcohols It features a cyclohexane ring substituted with a methyl group and a phenyl group at the second carbon, and a hydroxyl group at the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Methyl-2-phenylcyclohexan-1-ol can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with 2-methylcyclohexanone to form the desired alcohol. The reaction typically occurs in an anhydrous ether solvent under controlled temperatures to ensure the stability of the Grignard reagent .

Another method involves the reduction of 2-methyl-2-phenylcyclohexanone using sodium borohydride or lithium aluminum hydride. These reducing agents convert the ketone group to a hydroxyl group, yielding this compound .

Industrial Production Methods

Industrial production of this compound often employs catalytic hydrogenation of 2-methyl-2-phenylcyclohexanone. This process uses a metal catalyst such as palladium or platinum under high pressure and temperature conditions to achieve efficient conversion .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-phenylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)

Major Products Formed

    Oxidation: 2-Methyl-2-phenylcyclohexanone, 2-Methyl-2-phenylcyclohexanoic acid

    Reduction: 2-Methyl-2-phenylcyclohexane

    Substitution: 2-Methyl-2-phenylcyclohexyl chloride, 2-Methyl-2-phenylcyclohexyl bromide

Mechanism of Action

The mechanism of action of 2-Methyl-2-phenylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenyl group can participate in π-π interactions with aromatic residues in proteins, affecting their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-phenylcyclohexan-1-ol is unique due to the presence of both a methyl and a phenyl group, which confer distinct steric and electronic effects. These substituents influence its reactivity, making it a valuable compound for various synthetic and research applications .

Properties

CAS No.

62559-33-5

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-2-phenylcyclohexan-1-ol

InChI

InChI=1S/C13H18O/c1-13(10-6-5-9-12(13)14)11-7-3-2-4-8-11/h2-4,7-8,12,14H,5-6,9-10H2,1H3

InChI Key

PCDLHNRNEXVNQR-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1O)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.